methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-24-17(23)15-9-16(10-2-4-11(18)5-3-10)22(21-15)12-6-7-13(19)14(20)8-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJKDGNYVMNRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Arylhydrazines with β-Keto Esters
The most widely reported method involves reacting 3,4-dichlorophenylhydrazine with a β-keto ester bearing the 4-chlorophenyl group. As demonstrated by, this approach uses a 1,3-diketone adduct (e.g., methyl 3-(4-chlorophenyl)-3-oxopropanoate) and arylhydrazines under reflux conditions. The general procedure involves:
- Formation of the β-keto ester : Synthesized via Claisen condensation of methyl acetoacetate with 4-chlorobenzoyl chloride in the presence of a base such as sodium hydride.
- Cyclization with hydrazine : The β-keto ester is refluxed with 3,4-dichlorophenylhydrazine in ethanol or DMF for 8–12 hours, followed by precipitation with water and recrystallization from methanol.
This method achieved an 83% yield for analogous compounds, with the regioselectivity dictated by the electronic effects of the substituents. The electron-withdrawing chlorine atoms on the hydrazine’s aryl group direct the cyclization to favor the 1,5-diaryl configuration.
Alternative Pathway via 1,3-Dipolar Cycloaddition
A less common but viable route involves 1,3-dipolar cycloaddition between nitrile imines and acetylene derivatives. For instance, describes the use of 3-(phenyldiazenyl)but-2-enenitrile intermediates to generate pyrazole cores. However, this method requires stringent temperature control (90°C under nitrogen) and offers lower yields (~65%) compared to cyclocondensation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Ethanol and DMF are preferred for their ability to dissolve both polar intermediates and aromatic reactants. In DMF, reactions proceed 20–30% faster due to its high boiling point (153°C) and polar aprotic nature, which stabilizes charged intermediates. However, ethanol remains advantageous for large-scale synthesis due to lower toxicity and ease of removal.
Catalytic Additives
The addition of acetic acid as a catalyst, as reported in, accelerates the cyclization step by protonating the carbonyl oxygen of the β-keto ester, enhancing electrophilicity. This modification reduced reaction times from 12 hours to 6 hours while maintaining yields above 80%.
Characterization and Analytical Validation
Spectroscopic Confirmation
- 1H NMR : The target compound’s spectrum displays characteristic signals for the pyrazole ring protons at δ 6.62 (s, 1H, H-4), aromatic protons from the 3,4-dichlorophenyl group (δ 7.61–7.74), and the methyl ester at δ 3.89 (s, 3H).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 381.64 [M+H]+, consistent with the molecular formula C17H11Cl3N2O2.
Purity and Crystallinity
Recrystallization from methanol yields crystals with a melting point of 106–108°C, as observed for structurally similar compounds. Purity exceeding 90% is achievable via silica gel chromatography using ethyl acetate/hexane gradients.
Challenges and Regiochemical Considerations
The presence of multiple chlorine substituents introduces steric and electronic challenges:
- Steric hindrance : The 3,4-dichlorophenyl group at position 1 impedes approach of the hydrazine nitrogen to the β-keto ester’s carbonyl carbon, necessitating prolonged reflux.
- Regioselectivity control : Without electron-directing groups, competing formation of 1,3-diaryl regioisomers may occur. Using electron-deficient arylhydrazines (e.g., 3,4-dichlorophenylhydrazine) favors attack at the more electrophilic carbonyl position, ensuring >95% regiochemical purity.
Industrial Scalability and Environmental Impact
The cyclocondensation method is scalable to kilogram quantities, with DMF-EtOH solvent mixtures enabling efficient heat transfer in reactor vessels. However, DMF’s environmental toxicity prompts consideration of alternatives like cyclopentyl methyl ether (CPME), which reduces wastewater toxicity by 40% without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-bromophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(4-fluorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(4-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of multiple chlorine atoms, which can influence its reactivity and biological activity. The specific arrangement of these substituents can lead to distinct chemical and physical properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention in pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C17H11Cl3N2O2
- Molecular Weight : 381.64 g/mol
- CAS Number : [Not specified]
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anti-inflammatory Activity : This compound has demonstrated anti-inflammatory properties, particularly in models of neuroinflammation. In vitro studies showed that it significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating its potential in treating neurodegenerative diseases such as Parkinson's disease .
- Antiviral Activity : Research has indicated that derivatives of pyrazole compounds exhibit antiviral effects against various viruses, including flaviviruses. The structural components of this compound may contribute to its efficacy against viral infections .
- Anticancer Potential : Some studies have explored the anticancer properties of pyrazole derivatives. The presence of electronegative substituents on the phenyl rings is crucial for enhancing antiproliferative activity against cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
- Substituent Effects : The chlorinated phenyl groups at positions 4 and 3,4 on the pyrazole ring enhance the compound's lipophilicity and receptor binding affinity.
- Functional Groups : The carboxylate group is essential for maintaining the compound's biological activity as it influences solubility and interaction with target proteins .
Anti-inflammatory Effects in Neurodegenerative Models
In a study investigating the protective effects against LPS-induced neuroinflammation, this compound was shown to reduce inflammatory markers significantly. This suggests that the compound could be a candidate for further development in treating neurodegenerative diseases .
Antiviral Activity Assessment
A series of experiments evaluated the antiviral efficacy of related pyrazole compounds against flavivirus infections. The results indicated that structural modifications could lead to enhanced activity, with some derivatives displaying EC50 values in the low micromolar range . This establishes a basis for future drug design efforts focusing on this class of compounds.
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for methyl 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, and what reaction conditions optimize yield?
The compound is synthesized via multi-step protocols involving condensation and functionalization. A representative method involves:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters.
- Step 2 : Introduction of aryl groups via Ullmann or Suzuki coupling, using palladium catalysts.
- Step 3 : Esterification with methyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF).
Key conditions for yield optimization:
| Parameter | Example | Source |
|---|---|---|
| Temperature | 50–80°C for Grignard additions | |
| Catalyst | Pd(PPh₃)₄ for coupling reactions | |
| Solvent | EtOAc/petroleum ether for purification |
Yields vary (45–65%) depending on substituent reactivity and purification efficiency .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.91 ppm (ester methyl group) and δ 7.77 ppm (aromatic protons) confirm substituent placement .
- ¹³C NMR : Signals at δ 165.0 ppm (ester carbonyl) and δ 150–130 ppm (pyrazole/aryl carbons) .
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 9.0032 Å, b = 20.1001 Å, and β = 92.003° .
Q. What biological targets are associated with structurally similar pyrazole derivatives, and how can activity assays be designed?
Pyrazole analogs (e.g., rimonabant) are cannabinoid receptor (CB1) antagonists . Assay design considerations:
- Binding assays : Radiolabeled [³H]SR141716 displacement in synaptosomal membranes .
- Functional assays : Inhibition of electrically induced contractions in mouse vas deferens .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Discrepancies in NMR or mass spectra may arise from:
- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, altering δ values. Use deuterated DMSO to stabilize tautomers .
- Impurities : HRMS (e.g., observed m/z 447.2309 vs. calculated 447.2312) detects byproducts; optimize column chromatography (e.g., silica gel, 3:1 petroleum ether/EtOAc) .
Q. What strategies improve regioselectivity during pyrazole ring functionalization?
- Directing groups : Use electron-withdrawing substituents (e.g., esters) to guide electrophilic attacks to the 5-position .
- Metal coordination : Cu(I)-catalyzed arylation selectively targets the N1-phenyl group .
Q. How can computational methods predict metabolic stability or toxicity of this compound?
- Docking studies : Compare binding affinity to CB1 (PDB: 1XT) vs. off-targets (e.g., carbonic anhydrase) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess logP (clogP ≈ 5.2) and CYP450 interactions .
Methodological Challenges
Q. What analytical techniques validate purity in asymmetric synthesis?
- HPLC-MS : Use C18 columns (ACN/water gradient) with ESI+ detection to separate enantiomers .
- Chiral shift reagents : Eu(hfc)₃ in ¹H NMR splits peaks for diastereomeric complexes .
Q. How do steric effects influence reaction kinetics in multi-aryl pyrazole systems?
- Kinetic profiling : Monitor intermediates via in situ IR (e.g., carbonyl stretches at 1724 cm⁻¹) .
- DFT calculations : Analyze transition-state geometries (e.g., B3LYP/6-31G*) to identify steric bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
